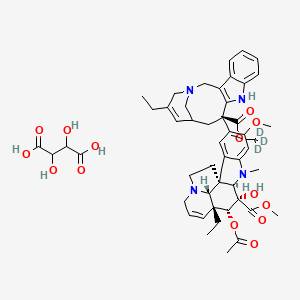
Vinorelbine-d3 Bitartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinorelbine-d3 Bitartrate is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Vinorelbine, a third-generation vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer . The compound is characterized by its molecular formula C53H63D3N4O20 and a molecular weight of 1082.12 .
準備方法
The synthesis of Vinorelbine-d3 Bitartrate involves several steps, starting with the extraction of catharanthine and vindoline from the Madagascar periwinkle plant. These compounds undergo a series of chemical reactions, including coupling and reduction, to form Vinorelbine. The deuterium-labeled version, Vinorelbine-d3, is then synthesized by incorporating deuterium atoms at specific positions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as chromatography and crystallization .
化学反応の分析
Vinorelbine-d3 Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
科学的研究の応用
Vinorelbine-d3 Bitartrate is widely used in scientific research, particularly in the fields of:
作用機序
Vinorelbine-d3 Bitartrate, like its parent compound Vinorelbine, acts as a mitotic inhibitor. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle and preventing cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . The compound’s deuterium labeling allows for precise tracking and analysis in biological systems .
類似化合物との比較
Vinorelbine-d3 Bitartrate is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more accurate analytical studies. Similar compounds include:
Vinblastine: Another vinca alkaloid used in cancer treatment, but with a different spectrum of activity and toxicity profile.
Vincristine: Known for its use in treating leukemia and lymphoma, it has a higher neurotoxicity compared to Vinorelbine.
Vindesine: A semi-synthetic derivative of Vinblastine, used in various chemotherapy regimens.
This compound’s unique properties make it a valuable tool in both research and clinical settings, providing insights into the pharmacokinetics and pharmacodynamics of anticancer therapies.
特性
分子式 |
C49H60N4O14 |
|---|---|
分子量 |
932.0 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3; |
InChIキー |
UUHYRRXICWUZHW-STRDHVDESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















